![molecular formula C21H21N3O4S B6480535 N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-47-2](/img/structure/B6480535.png)
N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C25H22N4O6S2. The structure includes a quinazolin ring system, a benzamide moiety, and a butyl group . For a detailed structural analysis, it is recommended to use spectroscopic methods such as NMR, IR, and mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H22N4O6S2) and molecular weight (538.59). Additional properties such as solubility, melting point, boiling point, etc., are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
“AKOS002103367” has been investigated for its potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect against oxidative damage .
Antibacterial Activity
Studies have examined the antibacterial effects of “AKOS002103367.” It may inhibit the growth of certain bacterial strains, making it a candidate for novel antimicrobial agents. Researchers have evaluated its efficacy against both Gram-positive and Gram-negative bacteria .
Anti-Inflammatory Properties
Inflammation is associated with various diseases, including chronic conditions. Some investigations suggest that “AKOS002103367” exhibits anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways and cytokine production .
Cancer Research
The compound’s structure and properties have led to interest in its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, tumor growth, and apoptosis induction. However, further research is needed to establish its clinical relevance .
Neuroprotective Effects
“AKOS002103367” has been investigated for its neuroprotective properties. Studies suggest that it may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings could have implications for neurodegenerative diseases .
Drug Delivery Systems
Due to its unique structure, “AKOS002103367” has been explored as a potential component in drug delivery systems. Researchers have investigated its use in targeted drug delivery, nanoparticle formulations, and sustained-release systems .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. It is recommended to handle it with appropriate safety measures, as with all chemicals.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-3-8-22-19(25)14-6-4-13(5-7-14)11-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)29/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBLYMFCIJAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.